molecular formula C16H20N2O2 B11385827 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide CAS No. 851788-46-0

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide

Cat. No.: B11385827
CAS No.: 851788-46-0
M. Wt: 272.34 g/mol
InChI Key: IBPULAJJIUSGER-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide (CAS: 851788-46-0) is a benzamide derivative featuring a 3-methyl-substituted benzene core linked to a dimethylaminoethyl-furan moiety.

Properties

CAS No.

851788-46-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide

InChI

InChI=1S/C16H20N2O2/c1-12-6-4-7-13(10-12)16(19)17-11-14(18(2)3)15-8-5-9-20-15/h4-10,14H,11H2,1-3H3,(H,17,19)

InChI Key

IBPULAJJIUSGER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N(C)C

solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Ranitidine-Related Compounds ()

Ranitidine impurities, such as ranitidine amino alcohol hemifumarate ([5-[(dimethylamino)methyl]furan-2-yl]methanol), share the dimethylamino-furan motif but lack the benzamide group. These compounds highlight the pharmacological relevance of the dimethylamino-furan unit in H₂ receptor antagonists.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

This benzamide derivative substitutes the dimethylamino-furan group with a hydroxyl-containing tertiary alcohol. Its N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a property the target compound may share if its dimethylamino group acts as a ligand.

Agrochemical Benzamide Analogues ()**

  • Fenfuram (2-methyl-N-phenyl-3-furancarboxamide): A fungicide with a furan-carboxamide structure. Unlike the target compound, fenfuram lacks the dimethylaminoethyl chain, suggesting that the tertiary amine in the target may enhance solubility or interact with biological targets (e.g., enzymes) through hydrogen bonding or charge interactions .
  • Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide): This insecticide shares the 3-methylbenzamide core but replaces the furan-dimethylamino group with an isopropoxy phenyl substituent. The target compound’s furan and amine groups may confer distinct photostability or metabolic resistance compared to mepronil’s ether linkage .

Reactivity and Physical Properties ()**

  • Ethyl 4-(dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate: In resin cements, the dimethylamino group’s position (benzoate vs. methacrylate) significantly impacts reactivity. Ethyl 4-(dimethylamino)benzoate exhibits higher conversion efficiency due to resonance stabilization, suggesting that the target compound’s benzamide group may similarly enhance stability compared to aliphatic amines .
  • The target compound’s amide linkage likely reduces volatility and increases thermal stability compared to thiol derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications Evidence ID
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide Benzamide 3-methyl, dimethylaminoethyl-furan Catalysis, Medicinal Chemistry
Ranitidine amino alcohol hemifumarate Furan-methanol Dimethylaminomethyl Pharmaceutical impurity
Fenfuram Furan-carboxamide 2-methyl, phenyl Fungicide
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, hydroxy-tertiary alcohol Metal catalysis
Ethyl 4-(dimethylamino)benzoate Benzoate ester 4-dimethylamino Polymer chemistry

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